molecular formula C18H36CuO2 B179279 Cupric stearate CAS No. 660-60-6

Cupric stearate

Cat. No.: B179279
CAS No.: 660-60-6
M. Wt: 348.0 g/mol
InChI Key: YVENFKCVDQUMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric stearate, also known as copper(II) stearate, is a copper salt of stearic acid. It is characterized by its distinctive sky-blue hue and is notable for its versatility in various industrial applications. This compound is used as an antifouling agent, plastic and rubber additive, and catalyst .

Preparation Methods

Cupric stearate can be synthesized through several methods:

Chemical Reactions Analysis

(a) Exchange Reaction

Reaction of copper sulfate with sodium stearate:CuSO4+2C17H35COONaCu C17H35COO)2+Na2SO4\text{CuSO}_4+2\text{C}_{17}\text{H}_{35}\text{COONa}\rightarrow \text{Cu C}_{17}\text{H}_{35}\text{COO})_2\downarrow +\text{Na}_2\text{SO}_4Conditions : Room temperature, aqueous medium. Yields blue-green amorphous powder insoluble in water .

(b) Acid-Carbonate Reaction

Environmental-friendly synthesis using basic copper carbonate (Cu OH 2CuCO3\text{Cu OH }_2\cdot \text{CuCO}_3):4C17H35COOH+Cu OH 2CuCO32Cu C17H35COO)2+3H2O+CO24\text{C}_{17}\text{H}_{35}\text{COOH}+\text{Cu OH }_2\cdot \text{CuCO}_3\rightarrow 2\text{Cu C}_{17}\text{H}_{35}\text{COO})_2+3\text{H}_2\text{O}+\text{CO}_2\uparrow Conditions :

  • Temperature: 75–85°C
  • Catalyst: H2O2\text{H}_2\text{O}_2 (3–10 wt% of stearic acid)
  • Yield: >99% purity, copper content ~10.55 wt% .

Thermal Decomposition

Upon ignition, copper(II) stearate undergoes oxidative decomposition: C17H35COO)2Cu+52O2ΔCuO+36CO2+35H2O\text{ C}_{17}\text{H}_{35}\text{COO})_2\text{Cu}+52\text{O}_2\xrightarrow{\Delta}\text{CuO}\downarrow +36\text{CO}_2\uparrow +35\text{H}_2\text{O}\uparrow Key Data :

  • Burns with a green flame (base) due to Cu2+^{2+} excitation .
  • Forms black CuO\text{CuO} residue .
Decomposition ParameterValueSource
Peak Temperature Reduction (vs DAP-4)37–76°C
Activation Energy Reduction90–108 kJ/mol

Catalytic Reactions

Copper(II) stearate serves as a catalyst in hydrocarbon oxidation and combustion processes:

(a) Heavy Oil Oxidation

  • Lowers ignition temperature by 20–30°C in in-situ combustion (ISC) .
  • Reduces activation energy by 25–40% compared to non-catalytic ISC .

Mechanism :

  • Homogeneous catalysis at low temperatures (<250°C): Facilitates hydroperoxide decomposition.
  • Dissociates into CuO\text{CuO} nanoparticles at high temperatures (>300°C), enhancing coke combustion .

(b) Polymer Stabilization

Acts as a redox catalyst in polypropylene stabilization, reducing alkyl radical formation during processing .

Tribochemical Reactions

Under mechanical stress (e.g., friction), stearic acid reacts with copper surfaces to form copper stearate:Cu2O+2C17H35COOH2Cu C17H35COO +H2O\text{Cu}_2\text{O}+2\text{C}_{17}\text{H}_{35}\text{COOH}\rightarrow 2\text{Cu C}_{17}\text{H}_{35}\text{COO }+\text{H}_2\text{O}Key Findings :

  • Reaction rate increases with alkyl chain length (C18 > C16 > C14) .
  • Forms protective carboxylate layers, reducing wear .
Reaction ParameterValueSource
Completion Time (40°C)20–24 days
Surface Coverage~0.14 Cu atoms per stearic acid molecule

Reactivity with Organic Media

  • Solubility : Insoluble in water/ethanol; soluble in pyridine, dioxane .
  • Fatty Acid Interactions : Forms monolayers on copper surfaces, with slower reaction rates for longer-chain acids .

Scientific Research Applications

Catalytic Applications

Cupric stearate has been investigated for its catalytic properties, particularly in the oxidation of heavy oils. A study demonstrated that it significantly enhances the combustion efficiency of heavy oils during in-situ combustion processes. The presence of this compound shifted the reaction intervals to lower temperature ranges and improved heat release per unit mass, indicating its potential for stabilizing combustion fronts in heavy oil recovery processes .

Surfactant and Emulsifying Agent

Due to its surface-active properties, this compound is utilized as an emulsifier and dispersing agent in various formulations. It aids in stabilizing emulsions in cosmetic products, pharmaceuticals, and food applications. Its ability to reduce surface tension makes it effective in enhancing the stability of mixtures that contain both oil and water components .

Antifouling Paints and Coatings

One of the notable industrial applications of this compound is in the formulation of antifouling paints. These paints prevent the growth of marine organisms on submerged surfaces, which is crucial for maintaining the integrity of ships and marine structures. The compound's properties allow it to act effectively against biofouling while being less toxic to marine life compared to traditional copper-based antifouling agents .

Materials Science

In materials science, this compound is used as a component in casting bronze sculptures and other artistic applications. Its thermal stability and non-reactive nature under normal conditions make it suitable for use in high-temperature processes involved in metal casting .

Biomedical Applications

Research has indicated that copper compounds, including this compound, exhibit antiviral, antibacterial, and antimalarial properties. This makes them potential candidates for developing new therapeutic agents or additives in medical formulations .

Summary Table of Applications

Application AreaDescription
CatalysisEnhances oxidation processes in heavy oils; stabilizes combustion fronts
SurfactantActs as an emulsifier and dispersing agent in cosmetics and pharmaceuticals
Antifouling CoatingsUsed in paints to prevent marine biofouling
Materials ScienceComponent in bronze casting; provides thermal stability
BiomedicalExhibits antimicrobial properties; potential use in therapeutic formulations

Mechanism of Action

The mechanism of action of cupric stearate involves its ability to generate reactive oxygen species (ROS), which can damage microbial cell membranes and other cellular components. This bactericidal activity is primarily due to the generation of ROS, which leads to membrane disruption and RNA degradation in microorganisms . Additionally, this compound acts as a catalyst in various chemical reactions, enhancing reaction rates and yields .

Comparison with Similar Compounds

Cupric stearate can be compared with other metal stearates, such as:

    Zinc Stearate: Used as a lubricant and release agent in the rubber and plastic industries.

    Calcium Stearate: Used as a stabilizer and lubricant in the production of plastics.

    Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

This compound is unique due to its distinctive sky-blue color and its specific applications as an antifouling agent and catalyst . Its antimicrobial properties also set it apart from other metal stearates .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cupric stearate, and how can purity be verified?

this compound (Cu(C₁₈H₃₅O₂)₂; CAS 660-60-6) is synthesized via a metathesis reaction between sodium stearate and copper sulfate. A typical protocol involves:

  • Dissolving sodium stearate in hot water (60–70°C) and adding a stoichiometric copper sulfate solution.
  • Filtering and drying the precipitated product. Purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination (asymmetric COO⁻ stretch at ~1540 cm⁻¹) and X-ray diffraction (XRD) to validate crystallinity . Quantitative analysis of copper content can be performed via atomic absorption spectroscopy (AAS) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and thermal properties?

Technique Purpose Key Parameters
FTIR Confirm coordination of stearate ligandsPeaks at ~1540 cm⁻¹ (COO⁻) and ~720 cm⁻¹ (CH₂ bending)
XRD Assess crystallinity and phase purityMatch peaks to reference patterns (e.g., JCPDS 12-0305)
TGA/DSC Evaluate thermal stabilityDecomposition onset temperature (~200–250°C)

Q. What are the primary research applications of this compound in materials science?

this compound is used as:

  • A catalyst in surface-active agent synthesis (e.g., tertiary amines) due to its Lewis acidity .
  • A component in antifouling coatings, leveraging its hydrophobic and biocidal properties . Studies should include controlled experiments comparing catalytic efficiency (e.g., reaction yield over time) and coating durability under varying environmental conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and scalability?

Utilize response surface methodology (RSM) with a Box-Behnken design to model variables:

  • Temperature (50–80°C), pH (6.5–8.5), and molar ratio (Cu²⁺:stearate = 1:2 to 1:3). Validate models via ANOVA and confirm optimal conditions through triplicate runs . Contradictions in yield data across studies may arise from impurities in precursors; mitigate this via pre-synthesis purification (e.g., recrystallization of sodium stearate) .

Q. How can discrepancies in reported catalytic efficiencies of this compound be resolved?

Contradictions often stem from differences in:

  • Surface area : Smaller particle sizes (achieved via ball-milling) enhance catalytic activity.
  • Ligand coordination : FTIR and X-ray photoelectron spectroscopy (XPS) can identify incomplete ligand binding, which reduces active sites. Standardize testing protocols (e.g., fixed substrate concentration, reaction time) and report catalytic turnover numbers (TONs) instead of raw yields .

Q. What computational methods are suitable for modeling this compound’s interaction with organic substrates?

Density functional theory (DFT) simulations can predict:

  • Binding energies between Cu²⁺ and stearate ligands.
  • Electron transfer mechanisms during catalysis. Validate models using experimental data (e.g., kinetic studies) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How can researchers ensure data reproducibility in studies involving this compound-based coatings?

Follow guidelines from Curved and Layered Structures (2020):

  • Provide raw datasets (e.g., coating adhesion strength, corrosion rates) as supplementary material.
  • Use standardized accelerated aging tests (e.g., ASTM B117 salt spray) and report environmental variables (humidity, temperature) .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Dose-response curves : Fit data to logistic models (e.g., Hill equation) using nonlinear regression.
  • Error analysis : Calculate confidence intervals for EC₅₀ values via bootstrapping (1,000 iterations). Ensure compliance with OECD guidelines for aquatic toxicity testing .

Q. How can systematic reviews address conflicting evidence on this compound’s environmental impact?

Apply PRISMA guidelines:

  • Screen studies using inclusion criteria (e.g., peer-reviewed, controlled experiments).
  • Conduct meta-analyses on endpoints like biodegradation half-life or bioaccumulation factors. Assess bias via funnel plots and sensitivity analyses .

Properties

CAS No.

660-60-6

Molecular Formula

C18H36CuO2

Molecular Weight

348.0 g/mol

IUPAC Name

copper;octadecanoic acid

InChI

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

YVENFKCVDQUMMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Cu]

Key on ui other cas no.

7617-31-4
660-60-6

Pictograms

Irritant; Environmental Hazard

Purity

98%

Synonyms

Copper dioctadecanoate; Cupric distearate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.2 g of stearic acid was added to 200 ml of an ethanol solution and sufficiently stirred at 60° C. until the stearic acid was completely dissolved. 5.0 g of copper acetate-monohydrate was dissolved in 200 ml of ethanol solution. Then, the two solutions were mixed and stirred for 3 hours. White powder on the surface of the result was collected and washed three times each with distilled water and with methanol to obtain copper stearate. An anode active material was prepared as in Example 1, except that copper stearate was used, the molar ratio of copper to silicon was 0.2:1, the weight ratio of silicon to graphite was 0.5:1, and the carbon layer was 6.3 wt % of the anode active material.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
copper stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric stearate
Reactant of Route 2
Cupric stearate
Reactant of Route 3
Cupric stearate
Reactant of Route 4
Cupric stearate
Reactant of Route 5
Cupric stearate
Reactant of Route 6
Cupric stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.